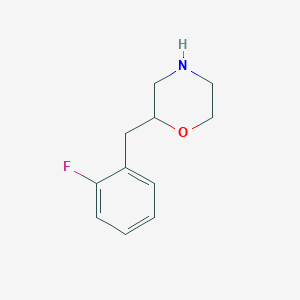

2-(2-Fluorobenzyl)morpholine

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

2-[(2-fluorophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2 |

InChI Key |

QDVVZOGDJMSSLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Fluorobenzyl)morpholine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Fluorobenzyl)morpholine (CAS 1368800-77-4), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information on the core morpholine scaffold, principles of medicinal chemistry, and data from structurally related analogues to present a predictive and insightful resource for researchers.

Introduction: The Morpholine Moiety as a Cornerstone in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a well-established "privileged structure" in drug discovery.[1][2] Its prevalence in clinically approved drugs and late-stage clinical candidates stems from a unique combination of physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, while the secondary amine is basic, allowing for salt formation to improve solubility and bioavailability.[3] The morpholine ring's chair conformation and its ability to improve the pharmacokinetic profile of a molecule make it a valuable building block for medicinal chemists.[2]

The introduction of a 2-fluorobenzyl substituent to the morpholine core, as in the case of this compound, is a strategic chemical modification. The fluorine atom can modulate the electronic properties of the benzyl ring and introduce favorable interactions with biological targets. Furthermore, fluorination is a common strategy to block metabolic oxidation, potentially enhancing the compound's in vivo stability.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Information | Rationale & Context |

| Molecular Formula | C₁₁H₁₄FNO | Derived from the chemical structure. |

| Molecular Weight | 195.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on the parent morpholine being a liquid and the introduction of a solid benzyl group. |

| Boiling Point | Predicted to be significantly higher than morpholine (128.9 °C). | The addition of the benzyl group increases the molecular weight and van der Waals forces. |

| Melting Point | Not available. | Would require experimental determination. |

| Solubility | Expected to have moderate solubility in aqueous solutions, likely enhanced at acidic pH due to the basic nitrogen. Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | The morpholine moiety enhances water solubility, while the fluorobenzyl group increases lipophilicity. |

| pKa | The pKa of the morpholine nitrogen is expected to be slightly lower than that of the parent morpholine (8.5) due to the electron-withdrawing effect of the benzyl group. | This would influence the degree of ionization at physiological pH. |

| LogP | Predicted to be higher than morpholine (-0.86), likely in the range of 1.5-2.5. | The 2-fluorobenzyl group significantly increases the lipophilicity of the molecule. |

Synthesis and Experimental Protocols: A Plausible Synthetic Route

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of secondary amines. The most direct approach involves the reaction of morpholine with 2-fluorobenzyl halide.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Representative):

-

Reaction Setup: To a solution of morpholine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-fluorobenzyl chloride or 2-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate or dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is concentrated in vacuo and purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality in Experimental Choices:

-

Choice of Base: A non-nucleophilic base is crucial to deprotonate the morpholine nitrogen without competing in the reaction with the electrophilic 2-fluorobenzyl halide.

-

Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

-

Purification: Column chromatography is the standard method for purifying such compounds, effectively separating the desired product from unreacted starting materials and byproducts.

Potential Applications and Biological Activity: An Outlook

The morpholine scaffold is a component of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[2][4] The presence of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable feature for CNS drug candidates.[2]

Derivatives of morpholine have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in oncology.[5] For instance, some morpholine-containing compounds have shown potent activity against PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[6]

Hypothesized Biological Relevance of this compound:

Caption: Potential biological roles of this compound.

The 2-fluorobenzyl moiety in this compound could play a crucial role in its biological activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially increasing the compound's potency and selectivity for its target. Furthermore, the position of the fluorine on the benzyl ring can influence the molecule's conformation and its interaction with specific amino acid residues.

Given that related benzyl-morpholine derivatives have been investigated as norepinephrine transporter (NET) inhibitors, it is plausible that this compound could also exhibit activity at monoamine transporters.[7][8]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for the parent compound, morpholine, should be considered as a baseline.

General Safety Precautions (based on Morpholine):

-

Hazards: Morpholine is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.[1][9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] Avoid contact with skin and eyes. Do not breathe vapor or mist.

-

First Aid:

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[9]

-

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structure combines the favorable pharmacokinetic properties of the morpholine scaffold with the potential for enhanced biological activity and metabolic stability conferred by the 2-fluorobenzyl group. While further experimental investigation is required to fully elucidate its physicochemical properties and biological profile, this guide provides a solid, scientifically-grounded framework for researchers interested in exploring its potential in drug discovery and development.

References

-

Navy Brand Manufacturing. (2014, March 10). SAFETY DATA SHEET. Retrieved February 6, 2026, from [Link]

-

Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved February 6, 2026, from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved February 6, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved February 6, 2026, from [Link]

-

North Metal and Chemical Company. (n.d.). Morpholine. Retrieved February 6, 2026, from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025, April 16). SAFETY DATA SHEET - Morpholine. Retrieved February 6, 2026, from [Link]

-

American Chemical Society. (2026, January 30). Diverse Functionalization of 2‑Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. Retrieved February 6, 2026, from [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

Mini-Reviews in Organic Chemistry. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved February 6, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved February 6, 2026, from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 131). Retrieved February 6, 2026, from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 6, 2026, from [Link]

Sources

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 4. 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid | 1307552-06-2 | Benchchem [benchchem.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. atamankimya.com [atamankimya.com]

The Strategic Prominence of 2-Substituted Morpholines in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of 2-substituted morpholine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the synthetic strategies, stereochemical considerations, and diverse therapeutic applications of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. The morpholine ring, with its unique physicochemical properties, serves as a privileged scaffold, and substitution at the 2-position offers a powerful vector for modulating biological activity and optimizing drug-like properties.[1][2]

The Morpholine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of approved and experimental drugs.[2] Its prevalence can be attributed to a favorable combination of physicochemical properties that are highly desirable in drug candidates.[1][2][3]

Physicochemical Advantages

The presence of the oxygen atom and the weakly basic nitrogen atom imparts a unique polarity and pKa profile to the morpholine ring.[1][3] This often leads to improved aqueous solubility and a well-balanced lipophilic-hydrophilic character, which are critical for favorable pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] The morpholine moiety can also enhance a compound's permeability across the blood-brain barrier (BBB), making it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[1][3][4]

Role in Drug-Receptor Interactions

The morpholine ring is not merely a passive carrier of pharmacophoric groups; it actively participates in drug-receptor interactions. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions within the binding pocket of a target protein.[1][3] Furthermore, the flexible chair-like conformation of the morpholine ring allows it to act as a scaffold, orienting substituents in the optimal three-dimensional arrangement for high-affinity binding.[1]

The Significance of 2-Substitution: A Gateway to Diverse Bioactivity

Introducing a substituent at the 2-position of the morpholine ring provides a strategic handle for fine-tuning the pharmacological properties of a molecule. This substitution pattern is a hallmark of numerous successful drug candidates across various therapeutic areas.

Modulation of Potency and Selectivity

The nature of the 2-substituent can profoundly influence a compound's potency and selectivity for its biological target. By varying the size, shape, and electronic properties of this substituent, medicinal chemists can optimize interactions with the target protein, leading to enhanced therapeutic efficacy and reduced off-target effects.

Impact on Pharmacokinetic Profile

The 2-substituent can also be tailored to improve the ADME properties of a drug candidate. For instance, the introduction of polar groups can enhance solubility, while the modification of metabolic soft spots can increase metabolic stability and prolong the drug's half-life.

Synthetic Strategies for 2-Substituted Morpholines

The synthesis of 2-substituted morpholines can be approached through various routes, with the choice of method often dictated by the desired stereochemistry and the nature of the substituent.

General Synthetic Approaches

Common strategies for constructing the 2-substituted morpholine ring include:

-

Cyclization of Amino Alcohols: This is a widely used method that involves the reaction of a suitably substituted 2-aminoethanol derivative with a dielectrophile.

-

Ring-Opening of Aziridines or Epoxides: Nucleophilic attack on activated aziridines or epoxides can lead to the formation of the morpholine ring.

-

Palladium-Catalyzed Carboamination: This modern approach allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[5]

Stereoselective Synthesis: The Importance of Chirality

Many biologically active 2-substituted morpholines are chiral, with their therapeutic activity often residing in a single enantiomer. Therefore, stereoselective synthesis is of paramount importance. Asymmetric hydrogenation of dehydromorpholines using a rhodium catalyst with a large bite angle ligand is a highly efficient method for obtaining a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities.[6][7]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a representative example of the stereoselective synthesis of a 2-substituted morpholine derivative.

Materials:

-

2-Phenyl-4-(tert-butoxycarbonyl)-3,4-dihydro-2H-1,4-oxazine

-

[Rh(COD)2]BF4

-

(R)-DTBM-SEGPHOS

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave

Procedure:

-

In a glovebox, a 10 mL autoclave is charged with [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol, 1 mol%) and (R)-DTBM-SEGPHOS (6.0 mg, 0.0055 mmol, 1.1 mol%).

-

Degassed methanol (2.0 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst solution.

-

2-Phenyl-4-(tert-butoxycarbonyl)-3,4-dihydro-2H-1,4-oxazine (130.5 mg, 0.5 mmol) is added to the catalyst solution.

-

The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The autoclave is purged with hydrogen gas three times.

-

The pressure is set to 50 atm of hydrogen, and the reaction mixture is stirred at room temperature for 12 hours.

-

After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired (R)-2-phenyl-4-(tert-butoxycarbonyl)morpholine.

Self-Validation:

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

-

The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications of 2-Substituted Morpholine Derivatives

The versatility of the 2-substituted morpholine scaffold is evident in its application across a wide range of therapeutic areas.

Central Nervous System Disorders

The ability of the morpholine ring to facilitate BBB penetration has made it a valuable component of CNS-active drugs.[1][3][4]

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[8][9][10][11] Its structure features a 2-substituted morpholine ring, which is crucial for its pharmacological activity.

-

Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[8][11] This enhancement of noradrenergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[8]

Oncology

The morpholine scaffold is also a key feature in several anticancer agents, particularly kinase inhibitors.[12]

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[13][14][15] The morpholine-containing side chain in gefitinib plays a crucial role in its binding to the EGFR kinase domain.

-

Mechanism of Action: Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival.[13][14][16][17]

Quantitative Data: Anticancer Activity of 2-Substituted Morpholine Derivatives

The following table summarizes the in vitro cytotoxic activity of some recently developed morpholine-substituted quinazoline and tetrahydroquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [18] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [18] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [18] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [18] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [18] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [18] | |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [19] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [19] |

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The 2-substituted morpholine scaffold can be subjected to bioisosteric modifications to further optimize its drug-like properties.

Ring Bioisosteres

The morpholine ring itself can be replaced with other heterocyclic systems to modulate properties such as pKa, lipophilicity, and metabolic stability. For example, replacing the morpholine ring with a thiomorpholine or a piperazine can lead to significant changes in the overall properties of the molecule.

Substituent Bioisosteres

The 2-substituent can be replaced with a wide variety of bioisosteres to fine-tune its interactions with the target and improve its pharmacokinetic profile. For instance, a methyl group could be replaced with a chlorine atom or a trifluoromethyl group to alter its electronic properties and metabolic stability.[20]

Future Perspectives and Conclusion

The 2-substituted morpholine scaffold continues to be a highly valuable and versatile platform in drug discovery.[12] Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of new therapeutic agents.[2] Future research in this area will likely focus on the development of novel stereoselective synthetic methods, the exploration of new therapeutic applications, and the application of computational methods to guide the design of next-generation 2-substituted morpholine derivatives with enhanced potency, selectivity, and drug-like properties. The ability of the morpholine moiety to improve pharmacokinetic properties and to act as a key interacting element with biological targets ensures its continued prominence in medicinal chemistry.[21]

References

- Jain, A., & Sahu, S. K. (2024).

-

Gefitinib: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.

- Wolfe, J. P., & Nakhla, J. S. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3342–3345.

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. Available from: [Link]

- König, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6182–6191.

- Szabadi, E. (2000). Mechanisms of action of reboxetine. Journal of Psychopharmacology, 14(2 Suppl 1), S13-S18.

- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (1998). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–392.

- Khamitova, A. S., Sysoev, I. V., & Oganesyan, E. T. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

- Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines.

-

Graphviz tutorial. (2021, January 13). YouTube. Available from: [Link]

-

Gefitinib. Wikipedia. Available from: [Link]

- Montgomery, S. A. (1999). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Journal of drug development and clinical practice, 9(1), 27-38.

- Kumar, R., Khan, I., Sharma, P., Gopal, K., Jha, N. K., & Chaube, U. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(4), 759.

-

Reboxetine. Wikipedia. Available from: [Link]

-

Drawing graphs with dot. Graphviz. Available from: [Link]

-

Graphviz Examples and Tutorial. Sketchviz. Available from: [Link]

- Kumar, R., Khan, I., Sharma, P., Gopal, K., Jha, N. K., & Chaube, U. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Mok, T. S. (2003). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Expert review of anticancer therapy, 3(5), 585-594.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.

-

Creating a Graph of Chemical Reactions. (2024, July 12). Neo4j. Available from: [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

- Al-Ghorbani, M., Kumar, P., & Kumar, M. (2023). Pharmacological profile of morpholine and its derivatives Several...

-

What is the mechanism of Reboxetine Mesilate? (2024, July 17). Patsnap Synapse. Available from: [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Available from: [Link]

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.

- Kumar, A., Sharma, S., Nimesh, S., & Kumar, R. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(9), 1109–1119.

- Payne, J. E., Gentry, Z. L., Kloepper, K. D., Agarwal, A., Abdel-Latif, A. A., & Casselman, V. G. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 25(17), 3959.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Wiley Online Library.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 14. drugs.com [drugs.com]

- 15. Gefitinib - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Pharmacophore Modeling of Fluorobenzyl Morpholine Analogs

Structural Optimization for KCNQ2/3 Channel Modulation

Executive Summary

This technical guide details the pharmacophore modeling and structural optimization of fluorobenzyl morpholine analogs , a privileged scaffold in the development of KCNQ2/3 (Kv7.2/7.3) potassium channel openers .[1] While originally derived from the retigabine (ezogabine) class of anticonvulsants, this specific chemotype has evolved to address metabolic instability and selectivity issues.

The guide focuses on the "Zone Model" of pharmacophore generation, dissecting the molecule into three critical interaction domains: the lipophilic/electronic Zone 1 (Fluorobenzyl), the hydrogen-bonding Zone 2 (Linker), and the solubilizing/polar Zone 3 (Morpholine). It serves as a blueprint for medicinal chemists and computational biologists aiming to refine binding affinity and selectivity profiles against off-targets like Sigma-1 receptors.

Molecular Architecture: The Zone Model

To generate a robust pharmacophore, the fluorobenzyl morpholine scaffold must be analyzed not as a single entity but as a tripartite system. This "Zone Model" approach allows for independent optimization of electronic and steric properties.

Zone Decomposition

-

Zone 1: The Fluorobenzyl Tail (Lipophilic/Electronic Anchor)

-

Function: Engages the deep hydrophobic pocket of the KCNQ channel pore domain (S5-S6 segments).

-

Fluorine Role: The fluorine atom is not merely a metabolic blocker; it modulates the quadrupole moment of the aromatic ring, enhancing

stacking interactions with tryptophan residues (e.g., Trp236 in KCNQ2) while increasing lipophilicity (

-

-

Zone 2: The Linker (H-Bond Donor/Acceptor)

-

Function: Acts as the "hinge" positioning the two terminal zones. Usually a carbamate, amide, or secondary amine.

-

Critical Feature: Must present a hydrogen bond donor (NH) to interact with the backbone carbonyls of the channel activation gate.

-

-

Zone 3: The Morpholine Head (Solubility & H-Bonding)

-

Function: Replaces the metabolically labile ester or primary amine found in first-generation openers.

-

Pharmacophore Feature: The morpholine oxygen serves as a weak H-bond acceptor, while the protonated nitrogen (at physiological pH) can engage in cation-

interactions or salt bridges, depending on the specific binding mode (pore vs. voltage-sensing domain).

-

Structural Logic Diagram

The following diagram illustrates the logical flow of pharmacophore feature extraction from the chemical structure.

Caption: Hierarchical decomposition of the fluorobenzyl morpholine scaffold into pharmacophoric features based on the KCNQ2/3 Zone Model.

Pharmacophore Generation Protocol

This protocol synthesizes ligand-based and structure-based approaches to create a high-confidence model.

Dataset Preparation

Objective: Curate a high-quality training set to avoid "garbage in, garbage out."

-

Activity Thresholds:

-

Actives:

(e.g., SF0034 analogs). -

Inactives:

.

-

-

Conformational Analysis:

-

Generate conformers using a systematic search (e.g., OMEGA or ConfGen).

-

Critical Step: Filter conformers based on the "bioactive bend." Linear conformations often fail to fit the KCNQ pore pocket. Enforce a dihedral angle constraint on the Zone 2 linker to mimic the bound state of retigabine.

-

Alignment & Feature Extraction

Methodology: Flexible alignment of the training set molecules onto the most potent template (e.g., a specific N-(4-fluorobenzyl) derivative).

| Feature Type | Chemical Moiety | Geometric Constraint (Radius) |

| Hydrophobic (Hyd) | Fluorobenzyl Ring | 1.8 Å |

| Ring Aromatic (RA) | Fluorobenzyl Ring (Centroid) | 1.2 Å |

| H-Bond Donor (HBD) | Linker NH | 1.0 Å |

| H-Bond Acceptor (HBA) | Morpholine Oxygen | 1.2 Å |

| Pos. Ionizable (PI) | Morpholine Nitrogen | 1.5 Å |

Experimental Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational workflow for generating and validating the model.

Caption: End-to-end computational workflow for generating a validated pharmacophore model for fluorobenzyl morpholine analogs.

Mechanistic Insights & Optimization

The "Fluorine Scan" Effect

Substituting hydrogen with fluorine on the benzyl ring drastically alters the electrostatic potential surface (ESP).

-

Para-F (4-F): Increases metabolic stability by blocking CYP450 oxidation at the para-position. It creates a focused negative electrostatic patch at the distal end of the molecule, often improving potency by interacting with backbone amides in the receptor's deep pocket.

-

Ortho-F (2-F): Induces a conformational bias due to steric repulsion with the linker, often locking the molecule into a specific rotamer that may or may not favor binding. Caution: 2-F substitution can sometimes reduce affinity if the induced conformation clashes with the narrow hydrophobic channel of KCNQ2.

Morpholine as a Bioisostere

The morpholine ring is preferred over a simple diethylamine or piperidine for two reasons:

-

Reduced Lipophilicity: The ether oxygen lowers LogP (compared to piperidine), improving the drug-like properties (solubility and CNS penetration) without sacrificing the spatial volume required to fill the outer binding pocket.

-

Selectivity Filter: The specific H-bond acceptor vector of the morpholine oxygen helps discriminate against Sigma-1 receptors , which often prefer more hydrophobic, basic amines without competing H-bond acceptors in that specific spatial region.

Validation Metrics

A trustworthy pharmacophore model must be statistically validated. Do not rely solely on RMSD.

-

Goodness of Hit (GH) Score: A score > 0.7 indicates a robust model.

Where -

Enrichment Factor (EF): Calculate EF at 1% and 5% of the database screen to verify early enrichment of actives.

References

-

Kumar, M., et al. (2016). "Synthesis and evaluation of potent KCNQ2/3-specific channel activators." Molecular Pharmacology, 89(6), 667-677. Link

-

Kalappa, B. I., et al. (2015). "A novel KCNQ2/3 activator, SF0034, displays potent anticonvulsant activity." Journal of Pharmacology and Experimental Therapeutics. Link

-

Li, Q., et al. (2020). "Molecular basis for ligand activation of the human KCNQ2 channel." Cell Research, 31, 52–61. Link

-

Gund, T. M., et al. (2020).[2] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link

-

Mestres, J., et al. (2012). "Ligand-based approach to the specific identification of Sigma-1 receptor ligands." Journal of Medicinal Chemistry, 55(19), 8211–8224. Link

Sources

2-(2-Fluorobenzyl)morpholine suppliers and commercial availability

The following technical guide details the procurement, validation, and synthesis of 2-(2-Fluorobenzyl)morpholine , a specialized heterocyclic building block.

CAS Registry Number: 1368800-77-4 (Racemic) / Specific enantiomers may vary. Chemical Class: Substituted Morpholine / Fluorinated Heterocycle Primary Application: Medicinal Chemistry (NK1 Antagonists, NRI Scaffolds, Kinase Inhibitors)

Part 1: Executive Summary & Commercial Landscape

This compound is a high-value pharmacophore, structurally related to norepinephrine reuptake inhibitors (e.g., Reboxetine) and substituted morpholine appetite suppressants. Unlike commodity reagents, this compound is classified as a Tier 3 Specialty Building Block , meaning it is typically produced in small batches by specialized Contract Research Organizations (CROs) rather than held in bulk inventory by generalist suppliers.

Commercial Availability Status[1]

-

Commodity Status: Non-Commodity / Made-to-Order (MTO).

-

Typical Lead Time: 2–6 weeks (for >10g quantities).

-

Market Price Range: High variance; typically $500–$1,500 per 5g depending on stereochemical purity.

-

Primary Sourcing Risk: Stereochemical Ambiguity . Vendors often list the racemic CAS for enantiopure batches or vice versa.

Procurement Decision Matrix (DOT Diagram)

The following decision tree outlines the logical flow for sourcing this compound, prioritizing stereochemical verification.

Figure 1: Strategic sourcing workflow emphasizing stereochemical validation and QC checkpoints.

Part 2: Technical Specifications & Quality Assurance

When sourcing this compound, "purity" on a Certificate of Analysis (CoA) is insufficient. The presence of the fluorine atom and the chiral center at C2 requires specific analytical validation.

Identity Validation

-

1H NMR (Proton): Diagnostic signals include the morpholine ring protons (3.0–4.0 ppm) and the benzylic methylene doublet. The 2-fluorophenyl group will show characteristic splitting patterns in the aromatic region (6.9–7.3 ppm) due to H-F coupling.

-

19F NMR (Fluorine): This is the most robust purity check.

-

Expectation: A single sharp peak around -118 ppm (relative to CFCl3).

-

Impurity Flag: Multiple peaks in the -110 to -130 ppm range indicate regioisomers (e.g., 4-fluorobenzyl impurities) or incomplete fluorination side products.

-

Stereochemical Purity (Critical)

The C2 position is chiral. Biological activity often resides in a single enantiomer (typically S for Reboxetine-like analogs).

-

Protocol: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) is standard for free amine morpholines.

Quantitative Data: Typical Impurity Profile

| Impurity Type | Origin | Detection Method | Limit (Drug Dev) |

| Regioisomer | 4-Fluorobenzyl isomer (from impure starting material) | 19F NMR | < 0.1% |

| Defluoro analog | 2-Benzylmorpholine (incomplete reaction) | LC-MS (M-18) | < 0.5% |

| Enantiomer | Distomer (R vs S) | Chiral HPLC | < 1.0% (ee > 98%) |

| Boron Residues | Borane reduction byproducts | ICP-MS | < 10 ppm |

Part 3: Synthetic Contingency (Protocol A)

If commercial supply is unavailable or fails QC, the compound can be synthesized in-house. The following protocol is adapted from patent literature regarding 2-substituted morpholines (e.g., US7294623B2), optimized for the 2-fluorobenzyl analog.

Synthetic Pathway (DOT Diagram)

Figure 2: Synthetic route via cyclization of amino-alcohol precursors.

Detailed Methodology

Step 1: Precursor Assembly (Alkylation)

-

Reactants: Combine N-benzylethanolamine (1.0 eq) with 2-fluorobenzyl bromide (1.1 eq) in acetone.

-

Base: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq).

-

Conditions: Reflux for 12–16 hours. Monitor by TLC (disappearance of bromide).

-

Workup: Filter salts, concentrate filtrate.

Step 2: Morpholine Ring Closure Note: Direct cyclization can be difficult. An alternative high-yield route involves reacting the amino alcohol with chloroacetyl chloride to form the morpholin-3-one, followed by reduction.

-

Preferred Route (Morpholinone):

-

Acylate the secondary amine from Step 1 with chloroacetyl chloride.

-

Treat with NaH or KOtBu in THF to effect ring closure, yielding 4-benzyl-2-(2-fluorobenzyl)morpholin-3-one .

-

Reduction: Reduce the lactam using Borane-THF complex (BH3·THF) at reflux for 4 hours.

-

Quench: Carefully quench with MeOH/HCl to break the boron-amine complex.

-

Step 3: N-Dealkylation (If N-Benzyl protected)

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl). Note: Hydrogenolysis (H2/Pd) is often difficult with benzyl amines containing ortho-fluoro groups due to steric hindrance or potential defluorination risks.

-

Procedure: Reflux intermediate with ACE-Cl in dichloroethane (DCE), followed by methanolysis of the carbamate intermediate.

Part 4: Handling & Safety

-

Hazard Class: Irritant (Skin/Eye). Morpholines are generally basic and can cause severe eye irritation.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

-

ChemSRC. (2024). This compound - CAS 1368800-77-4 Details and Physicochemical Properties. Retrieved from [Link]

- Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives and their use as NK1 antagonists. (Describes the synthesis of 2-substituted benzyl morpholines via the lactam reduction route).

-

Brown, G. R., et al. (1990).[1] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.[1] (Establishes the biological relevance and resolution methods for this scaffold). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted morpholines. (General safety data for morpholine class). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(2-Fluorobenzyl)morpholine from Amino Alcohols

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, 2-substituted morpholines, including analogs of compounds like Phenmetrazine, are of significant interest for their potential applications in neuroscience and metabolic disease research.[2][3] This guide provides two detailed, field-proven protocols for the synthesis of 2-(2-Fluorobenzyl)morpholine, a key analog, starting from a common precursor: a substituted amino alcohol. We will contrast a classical multi-step approach with a modern, highly efficient one-pot annulation method, explaining the chemical rationale behind each strategy to empower researchers to make informed decisions for their specific applications.

Strategic Overview: The Amino Alcohol Annulation Approach

The most convergent and flexible strategy for synthesizing this compound is to begin with an amino alcohol that already contains the desired 2-fluorobenzyl substituent. This precursor, 1-amino-3-(2-fluorophenyl)propan-2-ol , serves as the foundational building block onto which the remaining portion of the morpholine ring is constructed—a process known as annulation.

The synthesis of this key amino alcohol intermediate is readily achievable through established organometallic or reductive methods, such as the addition of a 2-fluorobenzyl Grignard reagent to an amino-epoxide or the reduction of an appropriate amino ketone. The focus of this guide, however, is the subsequent, critical annulation step. We will detail two primary pathways to achieve this transformation.

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Classical Multi-Step Synthesis via Morpholinone Intermediate

This traditional pathway involves three distinct chemical operations: N-acylation, intramolecular cyclization, and amide reduction. While robust and reliable, it requires multiple steps, purification of intermediates, and the use of strong, hazardous reducing agents. It is a foundational method widely referenced in the synthesis of morpholine derivatives.[1]

Causality and Experimental Rationale

-

N-Chloroacetylation: The primary amine of the starting amino alcohol is selectively acylated with chloroacetyl chloride. The hydroxyl group is less nucleophilic under these conditions and does not react significantly. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

-

Intramolecular Cyclization: A strong base is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction (a Williamson Ether Synthesis), attacking the carbon bearing the chlorine atom to close the six-membered ring. This forms a stable morpholin-3-one intermediate.[4]

-

Amide Reduction: The cyclic amide (lactam) is chemically robust and requires a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (BH₃•THF), to be reduced to the corresponding amine, yielding the final morpholine product.

Caption: Workflow for the classical synthesis of this compound.

Detailed Step-by-Step Protocol

Step A: Synthesis of 2-chloro-N-(3-(2-fluorophenyl)-2-hydroxypropyl)acetamide

-

Dissolve 1-amino-3-(2-fluorophenyl)propan-2-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-chloroacetyl intermediate, which can be used directly or purified by column chromatography.

Step B: Synthesis of 5-(2-Fluorobenzyl)morpholin-3-one

-

In a separate, oven-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the crude intermediate from Step A in anhydrous THF and add it dropwise to the NaH suspension.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by saturated NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting solid or oil by silica gel chromatography to obtain the pure morpholinone.

Step C: Synthesis of this compound

-

Warning: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

-

Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF in a dry, three-neck flask.

-

Cool the suspension to 0 °C.

-

Add a solution of the morpholinone from Step B in anhydrous THF dropwise.

-

After addition, slowly warm the reaction to room temperature and then heat to reflux for 8-16 hours.

-

Cool the reaction to 0 °C and perform a Fieser workup: cautiously and sequentially add water (X mL), then 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude product. Purify by column chromatography or distillation to obtain this compound.

Protocol 2: Modern One-Pot Annulation with Ethylene Sulfate

Recent advancements in synthetic methodology have provided a more efficient, safer, and "greener" route to morpholines from 1,2-amino alcohols.[5][6] This protocol uses ethylene sulfate as a highly effective two-carbon annulating agent, enabling a one- or two-step synthesis that avoids harsh reagents and multiple intermediate purifications.[1][5][6]

Causality and Experimental Rationale

Ethylene sulfate is a cyclic sulfate that functions as a potent electrophile. The reaction proceeds via a sequential SN2 mechanism:

-

N-Alkylation: The primary amine of the amino alcohol, being the most nucleophilic site, attacks one of the methylene carbons of ethylene sulfate, leading to the opening of the cyclic sulfate ring. This forms a zwitterionic intermediate or, in the presence of a base, a sulfate ester.

-

O-Alkylation (Cyclization): A base (potassium tert-butoxide, tBuOK) deprotonates the hydroxyl group of the amino alcohol. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the second methylene group and displacing the sulfate group to form the morpholine ring. The sulfate anion is an excellent leaving group, driving the reaction to completion. This method is notable for its high degree of selectivity for monoalkylation of the primary amine.[5][6]

Caption: Key mechanistic steps in the ethylene sulfate-mediated morpholine synthesis.

Detailed Step-by-Step Protocol

-

To a solution of 1-amino-3-(2-fluorophenyl)propan-2-ol (1.0 eq) in a suitable solvent like isopropanol or acetonitrile (approx. 0.2 M), add ethylene sulfate (1.1 eq) at room temperature.

-

Stir the mixture for 30-60 minutes.

-

Add potassium tert-butoxide (tBuOK, 2.5 eq) portion-wise over 20 minutes. An exotherm may be observed.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring for completion by LC-MS.

-

After cooling to room temperature, quench the reaction with water and concentrate the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate to yield the crude product. Purify via silica gel chromatography to afford pure this compound.

Data Summary and Protocol Comparison

| Parameter | Protocol 1: Classical Method | Protocol 2: Ethylene Sulfate Method |

| Number of Steps | 3 (N-Acylation, Cyclization, Reduction) | 1 or 2 (One-pot N- & O-alkylation) |

| Key Reagents | Chloroacetyl chloride, NaH, LiAlH₄ | Ethylene sulfate, tBuOK |

| Typical Overall Yield | 30-50% | 70-90%[5][6] |

| Safety Concerns | Use of highly flammable and water-reactive NaH and LiAlH₄. | Ethylene sulfate is a potential alkylating agent; tBuOK is corrosive. Overall safer. |

| Atom Economy | Poor (involves protection/deprotection logic and use of hydrides) | Excellent (Redox-neutral annulation)[5] |

| Scalability | Challenging due to handling of hydrides and multiple steps. | Readily scalable, with examples on >50g scale reported.[5][6] |

| Primary Advantage | Well-established, predictable reactivity. | High efficiency, operational simplicity, improved safety and environmental profile. |

Product Validation and Characterization

To ensure the successful synthesis of this compound, the final product must be rigorously characterized. The following data are expected:

-

¹H NMR (CDCl₃, 400 MHz): Expect complex multiplets for the morpholine ring protons between δ 2.5-4.0 ppm. The benzylic protons (CH₂) should appear as a doublet of doublets around δ 2.8-3.1 ppm. Aromatic protons will be visible in the δ 7.0-7.4 ppm region, showing characteristic coupling patterns for a 1,2-disubstituted benzene ring.

-

¹³C NMR (CDCl₃, 101 MHz): Look for aliphatic carbons corresponding to the morpholine ring (~45-75 ppm) and the benzylic carbon (~35-40 ppm). The aromatic carbons will appear between ~115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant (~245 Hz).

-

¹⁹F NMR (CDCl₃, 376 MHz): A single resonance for the fluorine atom, likely a multiplet, should be observed around δ -110 to -125 ppm.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z = 196.1183 (calculated for C₁₁H₁₅FNO⁺).

By following these protocols and confirming the identity of the product with the analytical data above, researchers can reliably synthesize this compound for further study.

References

-

Di Braccio, M., Grossi, G., Roma, G., Vargiu, L., Mura, M., & Marongiu, F. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

-

Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters. Available at: [Link]

- Tu, Y., et al. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.

-

Poos, G. I., et al. (1963). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of medicinal chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Available at: [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

Mikhailyuk, P. K. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

-

Wikipedia. (n.d.). Phenmetrazine. Available at: [Link]

- Blagbrough, I. S., et al. (2003). Phenylmorpholines and analogues thereof. Google Patents.

-

Brandt, S. D., et al. (2016). Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. Available at: [Link]

-

Chen, C., et al. (2011). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Strategic Introduction of Fluorine into Benzylmorpholine Scaffolds

Abstract

The strategic incorporation of fluorine into drug candidates can profoundly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.[1][2] The benzylmorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds.[3][4] This guide provides a detailed technical overview of robust and reproducible methods for the introduction of fluorine onto the benzylmorpholine scaffold, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of electrophilic and nucleophilic fluorination strategies, present detailed, field-tested protocols, and discuss critical parameters for reaction success and safety.

Introduction: The Rationale for Fluorinating Benzylmorpholine

The morpholine ring is a common feature in pharmaceuticals due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. When coupled with a benzyl group, the resulting scaffold offers a versatile platform for targeting a wide array of biological receptors and enzymes.[3] The introduction of a fluorine atom, the most electronegative element, can induce significant changes in a molecule's properties:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, particularly at benzylic positions or on the aromatic ring, thereby increasing the drug's half-life.[2]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the morpholine nitrogen, which can be crucial for optimizing cell permeability and target engagement.

-

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape.

-

Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, enhancing binding affinity.

This guide will focus on two primary strategies for fluorinating the benzylmorpholine core: direct electrophilic fluorination of the electron-rich benzyl ring and nucleophilic fluorination at the benzylic position.

Strategic Overview: Pathways to Fluorination

The choice of fluorination strategy depends on the desired position of the fluorine atom and the electronic nature of the benzylmorpholine substrate. The two main approaches are conceptually distinct and rely on different types of fluorinating agents.[5][6]

Caption: High-level overview of fluorination strategies for benzylmorpholine.

Method 1: Electrophilic Aromatic Fluorination

Principle & Mechanism: This method is ideal for introducing fluorine directly onto the benzyl ring. The morpholine nitrogen acts as an activating group, making the aromatic ring electron-rich and thus susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where an electrophilic fluorine source, denoted as "F+", attacks the pi system of the benzene ring.[7][8] Reagents with N-F bonds, such as Selectfluor®, are commonly used as they are stable, easy to handle, and provide a source of electrophilic fluorine.[5][9] The regioselectivity (ortho- vs. para-substitution) will be dictated by the steric and electronic directing effects of the benzylmorpholine group.

Caption: Workflow for electrophilic fluorination of benzylmorpholine.

Protocol 3.1: Selectfluor®-Mediated Aromatic Fluorination

This protocol is adapted from established procedures for the fluorination of electron-rich aromatic systems.[10]

Materials:

-

4-Benzylmorpholine (1 mmol, 1 eq.)

-

Selectfluor® (1.1 mmol, 1.1 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

3 Å Molecular Sieves (optional, but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 4-benzylmorpholine (1 mmol) and anhydrous acetonitrile (10 mL). If using, add activated 3 Å molecular sieves. Cool the mixture to 0°C in an ice bath.

-

Reagent Preparation: In a separate flask, dissolve Selectfluor® (1.1 mmol) in anhydrous acetonitrile (10 mL).

-

Addition: Add the Selectfluor® solution dropwise to the stirring benzylmorpholine solution over 10-15 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 10 minutes, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to isolate the fluorinated product(s).

-

Characterization: Confirm the structure and purity of the product(s) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The regiochemical outcome (ortho- vs. para-) must be confirmed by 2D NMR techniques (e.g., NOESY, HMBC).

Expected Outcome & Causality: This reaction typically yields a mixture of ortho- and para-fluorinated products, with the para-isomer often predominating due to reduced steric hindrance. The use of anhydrous acetonitrile is crucial as water can compete as a nucleophile.[2][11] Selectfluor® is chosen for its stability and predictable reactivity.[7]

| Parameter | Condition | Rationale |

| Fluorinating Agent | Selectfluor® | Stable, solid, commercially available electrophilic F+ source.[5] |

| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent, solubilizes reagents well. Anhydrous conditions prevent side reactions.[10] |

| Temperature | 0°C to RT | Initial cooling controls the exothermic reaction, preventing potential side reactions.[10] |

| Stoichiometry | 1.1 eq. Selectfluor® | A slight excess ensures complete consumption of the starting material. |

| Typical Yield | 50-80% (combined isomers) | Varies based on substrate and precise conditions. |

Method 2: Nucleophilic Benzylic Fluorination

Principle & Mechanism: This strategy targets the benzylic C-H bonds. Direct C-H fluorination is challenging. A more common and reliable approach involves a two-step sequence: functionalization of the benzylic position with a good leaving group (e.g., bromide) followed by nucleophilic substitution with a fluoride source (Sₙ2 reaction).[6][12][13]

-

Step 1: Benzylic Bromination: This is typically achieved via a free-radical mechanism using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.

-

Step 2: Nucleophilic Fluorination: The resulting benzyl bromide is treated with a nucleophilic fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) or tetrabutylammonium fluoride (TBAF).[12]

Protocol 4.1: Two-Step Benzylic Fluorination

Part A: Radical Bromination of 4-Benzylmorpholine

Materials:

-

4-Benzylmorpholine (1 mmol, 1 eq.)

-

N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.)

-

Azobisisobutyronitrile (AIBN) (0.05 mmol, 0.05 eq.)

-

Carbon tetrachloride (CCl₄) or Benzene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-benzylmorpholine (1 mmol), NBS (1.05 mmol), and CCl₄ (15 mL).

-

Add the radical initiator AIBN (0.05 mmol).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor by TLC. The reaction is often complete within 1-3 hours.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude 4-(α-bromobenzyl)morpholine is often used directly in the next step without further purification.

Part B: Nucleophilic Fluorination

Materials:

-

Crude 4-(α-bromobenzyl)morpholine from Part A (approx. 1 mmol, 1 eq.)

-

Spray-dried Potassium Fluoride (KF) (3 mmol, 3 eq.)

-

Kryptofix 2.2.2 or 18-Crown-6 (0.1 mmol, 0.1 eq.)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add spray-dried KF (3 mmol) and the phase-transfer catalyst (0.1 mmol).

-

Addition: Add a solution of the crude 4-(α-bromobenzyl)morpholine in anhydrous acetonitrile (15 mL).

-

Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield 4-(α-fluorobenzyl)morpholine.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Expected Outcome & Causality: The success of the fluorination step hinges on the use of anhydrous conditions and a phase-transfer catalyst.[12] KF is sparingly soluble in organic solvents; the catalyst complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion. Spray-dried KF is used to ensure it is anhydrous. An excess of KF is used to drive the reaction to completion.

| Parameter | Condition | Rationale |

| Fluoride Source | Spray-dried KF | High surface area, anhydrous source of F⁻.[12] |

| Catalyst | Kryptofix 2.2.2 | Phase-transfer catalyst to enhance fluoride solubility and nucleophilicity. |

| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent suitable for Sₙ2 reactions. |

| Temperature | 80-90°C | Provides sufficient thermal energy to overcome the activation barrier for C-F bond formation. |

| Typical Yield | 60-85% (over two steps) | Dependent on the efficiency of both the bromination and fluorination steps. |

Safety and Handling Precautions

-

Electrophilic Fluorinating Agents: Reagents like Selectfluor® are strong oxidizers.[14] Avoid contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrogen Fluoride Risk: Although not used directly, some fluorinating agents can release HF upon decomposition or reaction with water. Have calcium gluconate gel available as a first-aid measure for potential HF exposure.[15]

-

Solvents: Handle all organic solvents in a fume hood. CCl₄ is a known carcinogen and its use should be minimized or replaced with alternatives like benzene or cyclohexane where possible.

-

General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for every chemical before use.

Conclusion

The fluorination of benzylmorpholine scaffolds is an achievable and valuable transformation for medicinal chemistry and drug discovery. Electrophilic fluorination with Selectfluor® provides a direct route to aryl-fluorinated analogues, while a two-step radical bromination/nucleophilic substitution sequence offers reliable access to benzylic fluorides. The choice of methodology should be guided by the specific synthetic goal. Careful attention to reaction conditions, particularly the exclusion of water in nucleophilic fluorination, and adherence to safety protocols are paramount for successful and safe execution.

References

-

Burkart, M. D., et al. (2001). A new, mild, and selective method for the synthesis of 2-deoxy-2-fluoro-glycosides using Selectfluor. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]

-

Lal, G. S., et al. (2005). Electrophilic Fluorination with N-F Reagents. Organic Reactions. Available at: [Link]

-

Sharma, S., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Pieber, B., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. Available at: [Link]

-

Luo, T., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. Available at: [Link]

-

Bruneau, C., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PubMed Central. Available at: [Link]

-

Sanford, M. S., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society. Available at: [Link]

-

Lennox, A. J. J., et al. (2024). Benzylic C(sp3)–H fluorination. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor. Available at: [Link]

-

ResearchGate. (n.d.). Biologically stable [18F]-labeled benzylfluoride derivatives. Available at: [Link]

-

Le, V., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings. Nuclear Medicine and Biology. Available at: [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

-

Elsevier. (n.d.). Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Available at: [Link]

-

Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA Chemistry. Available at: [Link]

-

Gouverneur, V., et al. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Available at: [Link]

-

Wang, X., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society. Available at: [Link]

-

Mąkosza, M., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Available at: [Link]

-

Al-Mourabit, A., et al. (2022). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules. Available at: [Link]

-

Török, B., et al. (2019). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. PubMed Central. Available at: [Link]

-

Thieme. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis. Available at: [Link]

-

Beilstein-Institut. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Welch, M. J., et al. (2007). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology. Available at: [Link]

Sources

- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorination - Wordpress [reagents.acsgcipr.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Preparation of 2-(2-Fluorobenzyl)morpholine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. The 2-substituted morpholine motif, in particular, is a key structural feature in a number of biologically active compounds. This document provides a detailed guide for the synthesis of 2-(2-Fluorobenzyl)morpholine hydrochloride, a valuable intermediate for the development of novel therapeutics. The introduction of the 2-fluorobenzyl group offers a strategic modification to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic characteristics.

This guide is designed to provide a comprehensive, self-validating protocol for the preparation and characterization of the title compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Rationale for Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction. This widely utilized transformation involves the reaction of a carbonyl compound, in this case, 2-fluorobenzaldehyde, with a secondary amine, morpholine, to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1]

Several reducing agents can be employed for this purpose; however, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this synthesis. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate while being slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[2] This selectivity allows for a convenient one-pot procedure where all reactants can be combined at the outset of the reaction.